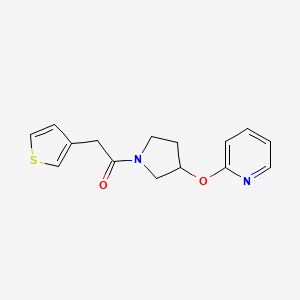
1-(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is derived from the pyrrolidine and thiophene groups.
Scientific Research Applications
Conducting Polymers Synthesis
Research has highlighted the synthesis of conducting polymers based on derivatives like "2,5-di(thiophen-2-yl)-1H-pyrrole," which is closely related to the compound . These polymers exhibit electronic transitions corresponding to π-π* transitions, showcasing optical gaps of approximately 2 eV. Their electrical conductivity and thermal stability are significantly influenced by the substituents on the benzene ring, with electron-donating substituents enhancing conductivity. This work opens avenues for designing materials with tailored electrical properties for various applications, including sensors and electronic devices (Pandule et al., 2014).
Antiviral Activity
Another study investigated derivatives of "1H-Pyrazolo[3,4-b]pyridin," similar in structural complexity to the compound , for their antiviral activities. Through synthesis and reaction processes, new heterocyclic compounds were developed and evaluated for their cytotoxicity and antiviral properties against HSV1 and HAV-MBB, highlighting the potential of such compounds in antiviral drug development (Attaby et al., 2006).
Hydrogen-Bonding Patterns
In the context of hydrogen bonding, studies on "enaminones" resembling the compound of interest have shown complex hydrogen-bonding patterns, which play a critical role in dictating the molecular structure and stability of the compounds. These interactions are pivotal in designing compounds with desired physicochemical properties for pharmaceutical applications (Balderson et al., 2007).
Versatile Synthesis Approaches
Research into versatile synthesis methods for "pyrazolopyridines" and other fused systems has demonstrated the adaptability and potential of compounds structurally related to "1-(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone" in creating diverse molecular architectures. This versatility is crucial for developing novel compounds for a range of scientific and industrial applications, including pharmaceuticals and materials science (Almansa et al., 2008).
properties
IUPAC Name |
1-(3-pyridin-2-yloxypyrrolidin-1-yl)-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(9-12-5-8-20-11-12)17-7-4-13(10-17)19-14-3-1-2-6-16-14/h1-3,5-6,8,11,13H,4,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMRJTZDJJPOCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

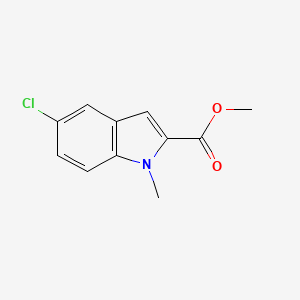

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2721989.png)
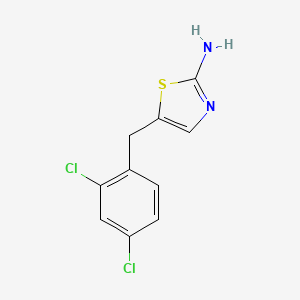

![5-[1-(3,4-dichlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2721992.png)
![3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2721994.png)

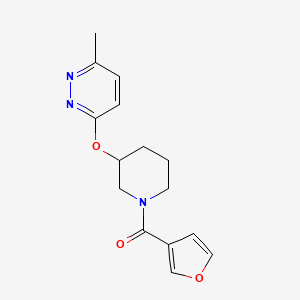
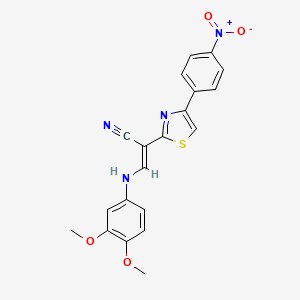

![4-(4-chlorophenyl)-4-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B2722007.png)
![Methyl 3-[(2-amino-3-methylsulfanylpropanoyl)-methylamino]propanoate;hydrochloride](/img/structure/B2722008.png)
![2-(3-fluorophenyl)-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide](/img/structure/B2722011.png)